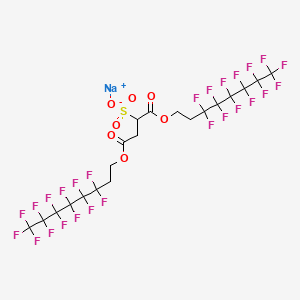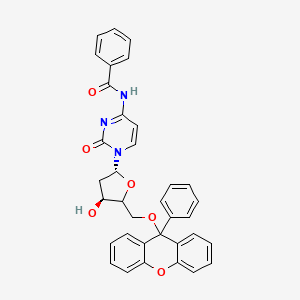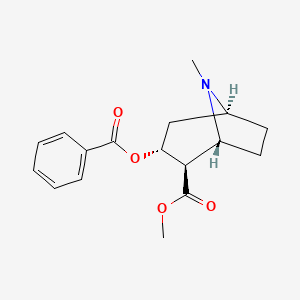
(R)-Allococaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Allococaine is a chiral compound that belongs to the class of local anesthetics. It is an enantiomer of allococaine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its ability to block nerve impulses, making it useful in various medical and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Allococaine typically involves the resolution of racemic allococaine or the asymmetric synthesis using chiral catalysts. One common method is the use of chiral auxiliaries or chiral catalysts to induce the desired stereochemistry during the synthesis process. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the correct enantiomer is produced.
Industrial Production Methods: In industrial settings, the production of ®-Allococaine may involve large-scale resolution techniques or the use of advanced chiral synthesis methods. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the desired enantiomer.
化学反応の分析
Types of Reactions: ®-Allococaine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
®-Allococaine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study chiral synthesis and resolution techniques.
Biology: Employed in studies of nerve impulse transmission and pain mechanisms.
Medicine: Utilized as a local anesthetic in various medical procedures.
Industry: Applied in the development of new anesthetic drugs and formulations.
作用機序
The mechanism of action of ®-Allococaine involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, ®-Allococaine prevents the propagation of nerve impulses, leading to a loss of sensation in the targeted area. This action is similar to other local anesthetics, but the specific stereochemistry of ®-Allococaine may result in unique interactions with the sodium channels.
類似化合物との比較
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic with a different stereochemistry.
Procaine: An older local anesthetic with a simpler chemical structure.
Uniqueness of ®-Allococaine: ®-Allococaine is unique due to its specific stereochemistry, which may result in different pharmacokinetics and pharmacodynamics compared to its enantiomer or other local anesthetics. This uniqueness can be leveraged in developing new anesthetic formulations with improved efficacy and reduced side effects.
特性
CAS番号 |
21030-42-2 |
|---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC名 |
methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1 |
InChIキー |
ZPUCINDJVBIVPJ-GBJTYRQASA-N |
異性体SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
正規SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)


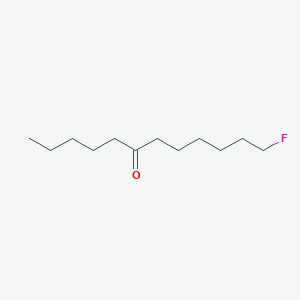

![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)

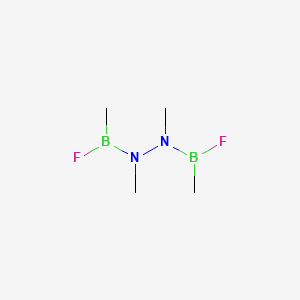
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
